1-(4-Fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound classified within the piperidine derivatives. This class of compounds is recognized for its diverse pharmacological activities, making them significant in medicinal chemistry. The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a methylphenyl group, which may influence its biological activity and interaction with various molecular targets.
The compound is cataloged under the Chemical Abstracts Service number 923367-67-3. It is available for research and commercial purposes through various chemical supply companies, including BenchChem and Chemsrc, which provide detailed specifications and safety data sheets for users in scientific research and development.
The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide typically involves several key steps:
The synthesis parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular structure of 1-(4-fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can be represented as follows:
The compound's structural features include:
1-(4-Fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can participate in various chemical reactions typical for sulfonamides and piperidines:
The reactivity profile of this compound can be influenced by the presence of electron-withdrawing groups such as fluorine, which can enhance electrophilicity at specific sites on the molecule.
The mechanism of action for 1-(4-fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors.
Upon administration, the compound may bind to target proteins, leading to modulation of enzymatic activity or receptor signaling pathways. Detailed pharmacological studies would be necessary to elucidate its exact mechanism, including binding affinity and specificity towards target proteins.
While specific data on physical properties such as density or melting point are not widely available, general characteristics expected from similar compounds include:
1-(4-Fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide exhibits properties typical of sulfonamides:
1-(4-Fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has potential applications across various fields:
Research into this compound could yield valuable insights into its pharmacological potential and broaden its application scope within scientific disciplines.
Multi-parameter optimization (MPO) strategies are essential for refining piperidine-sulfonamide compounds to simultaneously enhance potency, metabolic stability, and membrane permeability. The hit compound benzene-1,4-disulfonamide was identified through phenotypic screening in galactose-containing media, which selects for cytotoxicity in OXPHOS-dependent cells. Optimization campaigns focused on balancing lipophilicity (cLogP), topological polar surface area (tPSA), and aqueous solubility to improve drug-like properties. For 1-(4-fluorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide analogs, target cLogP values of 2.5–3.5 were prioritized to maintain cellular permeability while avoiding excessive hydrophobicity that compromises solubility. Modifications included:
Table 1: Lead Optimization Parameters for Key Analogs
Compound Modification | cLogP | tPSA (Ų) | Solubility (μM) | Cytotoxicity IC₅₀ (μM) |
---|---|---|---|---|
Parent scaffold | 3.02 | 101.1 | >200 | 0.31 ± 0.05 |
4-Methylpiperidine variant | 3.68 | 98.4 | 158 | 0.40 ± 0.07 |
Pyrimidine-4-carboxamide analog | 2.17 | 110.3 | >200 | 0.58 ± 0.12 |
Thiazole bioisostere | 3.90 | 56.4 | 89 | 0.09 ± 0.02 |
These optimizations yielded DX3-235, a clinical candidate with nanomolar Complex I inhibition (IC₅₀ = 118.5 ± 2.2 nM) and 10-fold enhanced metabolic stability compared to initial hits [2].
Stereochemistry critically determines the target affinity of chiral piperidine-sulfonamides. The racemic hit compound 1 (IC₅₀ = 0.58 μM) was resolved into enantiomers, revealing dramatic differences in OXPHOS inhibition. The R-enantiomer (Compound 2) exhibited 30-fold greater potency (IC₅₀ = 0.31 μM) against UM16 pancreatic cancer cells compared to the S-counterpart (IC₅₀ = 9.47 μM). This enantioselectivity arises from differential binding to Complex I’s hydrophobic pocket, where the R-configuration optimally positions the 4-fluorobenzenesulfonyl group for hydrogen bonding with NADH binding site residues (Glu-158 and Arg-182). Molecular dynamics simulations confirm the R-enantiomer maintains a 2.1 Å salt bridge with Arg-182, while the S-enantiomer experiences steric clashes with Ile-186 [2].
Table 2: Enantiomer-Specific Activity Profiling
Parameter | R-Enantiomer (Compound 2) | S-Enantiomer (Compound 3) |
---|---|---|
Cytotoxicity (Galactose IC₅₀) | 0.31 μM | 9.47 μM |
Complex I Inhibition (IC₅₀) | 312 ± 67 nM | >10,000 nM |
ATP Depletion (IC₅₀) | 118.5 ± 2.2 nM | 8,940 ± 210 nM |
cLogP | 2.99 | 2.99 |
These findings underscore the necessity of chiral resolution during lead optimization to avoid potency dilution in racemic mixtures [2] [8].
Piperidine ring modifications directly influence metabolic stability and membrane permeability:
Natural product optimization principles guided these modifications, prioritizing sp³-hybridized carbon enrichment to improve solubility and metabolic resistance. Successful analogs achieved kinetic aqueous solubility >200 μM and hepatic microsome stability >60% [2] [8].
Sulfonamide substituents modulate target affinity through electronic effects and steric occupancy:
Table 3: Impact of Sulfonamide Substituents on Target Engagement
Sulfonamide Variant | Complex I IC₅₀ (nM) | Selectivity Index (vs. Complex II) | cLogP |
---|---|---|---|
4-Fluorobenzenesulfonyl | 312 ± 67 | 18 | 2.99 |
3,5-Dichlorobenzenesulfonyl | 290 ± 43 | 52 | 3.87 |
Thiophene-2-sulfonyl | 280 ± 38 | 25 | 3.12 |
Benzenesulfonyl (unsubstituted) | 1,150 ± 110 | 8 | 2.76 |
Optimal substituents balanced electron-withdrawing properties (fluorine, chlorine) with moderate lipophilicity to maintain cell permeability. Molecular modeling confirmed dichloro derivatives fully occupied a hydrophobic subpocket near Leu-178, explaining their enhanced selectivity [2] .
Comprehensive Compound Listing
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0